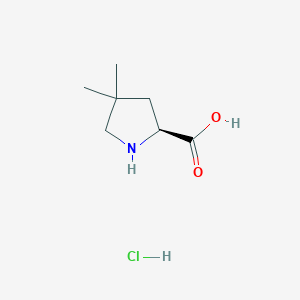

(S)-4,4-二甲基吡咯烷-2-羧酸盐酸盐

描述

(S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that is closely related to 4-piperidinecarboxylic acid hydrochloride, which has been characterized through various analytical techniques. The compound of interest is likely to share some structural similarities with 4-piperidinecarboxylic acid hydrochloride, such as the presence of a carboxylic acid group and a piperidine ring, which is a six-membered ring containing nitrogen .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride, they do provide insight into related reactions. For instance, the iodolactonisation of γ,δ-unsaturated carboxylic acids catalyzed by 4-(Dimethylamino)pyridine is a relevant reaction that could potentially be applied to the synthesis of lactone structures related to the compound . This suggests that catalytic methods could be employed in the synthesis of similar compounds, possibly including (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride.

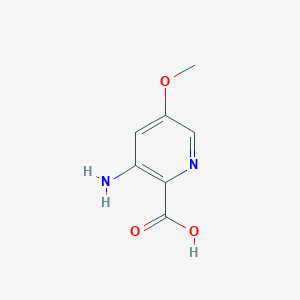

Molecular Structure Analysis

The molecular structure of 4-piperidinecarboxylic acid hydrochloride has been elucidated using single crystal X-ray diffraction, computational calculations, and FTIR spectroscopy . The piperidine ring in this compound adopts a chair conformation with the carboxylic acid group in an equatorial position, which is a stable configuration. This information can be extrapolated to suggest that (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride may also exhibit a chair conformation with substituents affecting its overall stability and reactivity.

Chemical Reactions Analysis

The iodolactonisation reaction mentioned in the first paper is a chemical reaction that involves the formation of lactones from unsaturated carboxylic acids . This reaction is catalyzed by 4-(Dimethylamino)pyridine under neutral conditions. Although the specific chemical reactions of (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride are not detailed in the provided papers, understanding the reactivity of similar compounds can provide insights into potential reactions, such as lactonisation or other cyclization processes that could be relevant.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-piperidinecarboxylic acid hydrochloride have been characterized, revealing an orthorhombic crystal structure and specific hydrogen bonding interactions involving the chloride ion . These properties are crucial for understanding the solubility, stability, and reactivity of the compound. By analogy, (S)-4,4-Dimethylpyrrolidine-2-carboxylic acid hydrochloride may also exhibit specific physical and chemical properties that could influence its behavior in various environments and reactions.

科学研究应用

合成与化学转化

(S)-4,4-二甲基吡咯烷-2-羧酸盐酸盐作为起始原料或中间体参与各种合成程序。例如,它用于通过将羧基转化为 4,6-二甲氧基-1,3,5-三嗪来合成潜在的抗真菌产品,展示了其在制备生物活性化合物中的效用 (Oudir, Rigo, Hénichart, & Gautret, 2006)。此外,其应用还扩展到改善巴尼地平盐酸盐等药物化合物的合成工艺中,在提高最终产品的收率和纯度方面发挥着至关重要的作用 (周梦雨,2015)。

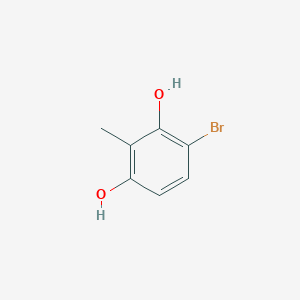

抗菌活性

从 (S)-4,4-二甲基吡咯烷-2-羧酸盐酸盐衍生的化合物已被评估其抗菌性能。一项关于新型二氢嘧啶羧酸的研究显示出显着的抗菌和抗真菌活性,突出了衍生物在开发新型抗菌剂中的潜力 (Shastri & Post, 2019)。

催化应用

(S)-4,4-二甲基吡咯烷-2-羧酸盐酸盐的衍生物已被用作有机合成中的催化剂。例如,相关化合物 4-(N,N-二甲氨基)吡啶盐酸盐作为惰性醇和酚酰化的可回收催化剂,提供了绿色化学和化学合成中可持续实践的见解 (Liu, Ma, Liu, & Wang, 2014)。

结构与分子研究

相关化合物的晶体和分子结构,例如 4-羧基哌啶鎓氯化物,已被表征,提供了关于类似分子框架的构象和键合相互作用的宝贵信息。这些知识对于理解 (S)-4,4-二甲基吡咯烷-2-羧酸盐酸盐在各种化学环境中的反应性和相互作用机制至关重要 (Szafran, Komasa, & Bartoszak-Adamska, 2007)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2S)-4,4-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(6(9)10)8-4-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSRUEOIZRIOBZ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](NC1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)

![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)

![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)